molecular formula C17H28O2 B3161809 Methyl hexadeca-6,9,12-trienoate CAS No. 873108-80-6

Methyl hexadeca-6,9,12-trienoate

Cat. No.: B3161809
CAS No.: 873108-80-6
M. Wt: 264.4 g/mol
InChI Key: WLXWGAMHBLPVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexadeca-6,9,12-trienoate is a chemical compound classified as an unsaturated fatty acid ester. It is characterized by the presence of three conjugated double bonds at the 6th, 9th, and 12th positions of the hexadeca chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexadeca-6,9,12-trienoate can be synthesized through the esterification of hexadeca-6,9,12-trienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl hexadeca-6,9,12-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl hexadeca-6,9,12-trienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl hexadeca-6,9,12-trienoate involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound proteins. It may also act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl hexadeca-6,9,12-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9,11-12H,3-4,7,10,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXWGAMHBLPVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCC=CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70832673
Record name Methyl hexadeca-6,9,12-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70832673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873108-80-6
Record name Methyl hexadeca-6,9,12-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70832673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl hexadeca-6,9,12-trienoate
Reactant of Route 2
Reactant of Route 2
Methyl hexadeca-6,9,12-trienoate
Reactant of Route 3
Reactant of Route 3
Methyl hexadeca-6,9,12-trienoate
Reactant of Route 4
Reactant of Route 4
Methyl hexadeca-6,9,12-trienoate
Reactant of Route 5
Reactant of Route 5
Methyl hexadeca-6,9,12-trienoate
Reactant of Route 6
Reactant of Route 6
Methyl hexadeca-6,9,12-trienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.